molecular formula CH5N3O B1199961 Semicarbazide CAS No. 57-56-7

Semicarbazide

Cat. No. B1199961
CAS RN: 57-56-7
M. Wt: 75.07 g/mol
InChI Key: DUIOPKIIICUYRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Semicarbazide and its derivatives are synthesized through various methods, which are characterized and studied using advanced spectroscopic techniques. For instance, (E)‑1‑(3, 5 dibromo benzylidene) semicarbazide has been synthesized and characterized using techniques like Fourier-transform infrared (FT-IR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectral analyses (Muthukkumar et al., 2018). These studies provide insights into the molecular structure and stability of semicarbazide derivatives in different environments.

Molecular Structure Analysis

The molecular structure of semicarbazide derivatives has been extensively analyzed using density functional theory (DFT) to determine optimized geometrical parameters, such as bond lengths and angles. The structure of semicarbazidium 3,5-dihydroxy-2,4,6-trinitrophenolate hemihydrate, for example, was determined by single-crystal X-ray diffraction analysis, revealing its complex crystal structure and stability under various conditions (Chen Hong-yan et al., 2005).

Chemical Reactions and Properties

Semicarbazide and its derivatives participate in a variety of chemical reactions, leading to the formation of compounds with significant biological and industrial applications. Research has highlighted the reactivity of semicarbazide with aldehydes to produce novel materials, illustrating the molecule's versatility in chemical synthesis (Blanchet et al., 2003).

Physical Properties Analysis

The physical properties of semicarbazide derivatives, including their thermal decomposition character and interaction with light, have been studied to understand their stability and potential applications. For instance, the thermal decomposition processes of semicarbazidium derivatives were analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing valuable information on their stability and degradation patterns (Chen Hong-yan et al., 2005).

Chemical Properties Analysis

The chemical properties of semicarbazide, such as its reactivity with various chemical groups and its role as a ligand in coordination compounds, have been explored to extend its applications in chemistry and material science. Studies on coordination compounds using semicarbazide as a bidentate ligand have revealed its ability to form stable complexes with metals, offering insights into its potential use in catalysis and material design (Jinyu Guo et al., 2007).

Scientific Research Applications

  • Stress Response in Marine Life : SMC is a key intermediate for organic synthesis in drugs, pesticides, and other applications. It is also a metabolite of nitrofurazone, a banned veterinary drug. Its entry into the ocean as a pollutant affects marine life, such as sea cucumbers, impacting their physiological metabolism and survival. A study used proteomic and metabolomic approaches to investigate the responses of sea cucumbers to SMC stress, revealing changes in proteins and metabolites related to energy metabolism, lipid metabolism, signal transduction, immune regulation, autophagy, and apoptosis (Lu et al., 2022).

  • Genotoxicity Evaluation : SMC, produced mainly for research, has been evaluated for genotoxicity. A study involving a flow cytometer-based micronucleus assay in mice found that SMC did not show any adverse effect on the mice strains, suggesting its non-genotoxic nature (Abramsson-Zetterberg & Svensson, 2005).

  • Food Contamination Analysis : It is also a genotoxic food contaminant, being a metabolic byproduct of nitrofurazone used in fish farming or a thermal degradation product of azodicarbonamide, a common flour additive. A study aimed to develop a high-performance liquid chromatography method with fluorescence detection (HPLC-FLD) for detecting SMC in fish and bread samples (Wang & Chan, 2016).

  • Impact on Lung Structure and Function : SMC was used in a study on rats to understand the effects of altered molecular structure of fibrous proteins within the lung. The study found that SMC may impair the maturation of lung collagen, affecting the tensile strength of lung tissue without changing elasticity within physiological volume limits (Stanley et al., 1975).

  • Medicinal and Industrial Applications : SMC has medicinal properties and applications in agriculture and industry. A study reported the synthesis of 1,4-disubstituted semicarbazides and their cyclisation, providing insights into their potential applications (Asghar et al., 2010).

  • Endocrine Pancreas Modification : A study aimed to evaluate morphologic changes of the endocrine pancreas in the presence of semicarbazide hydrochloride, indicating its potential impact on health when detected in food (Cabrita et al., 2007).

  • Risk Assessment in Packaged Foods : Semicarbazide, a degradation product of azodicarbonamide used in plastics in contact with food, poses potential risks to human health. A study discussed its origins, toxicity, and exposure, highlighting the importance of risk assessment (Sun Li, 2009).

Safety And Hazards

Semicarbazide is toxic if swallowed and causes skin and eye irritation . It may cause respiratory irritation . It is also demonstrated to be accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity .

properties

IUPAC Name

aminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH5N3O/c2-1(5)4-3/h3H2,(H3,2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOPKIIICUYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

563-41-7 (mono-hydrochloride)
Record name Carbamylhydrazine
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DSSTOX Substance ID

DTXSID7043823
Record name Semicarbazide
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Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Semicarbazide

CAS RN

57-56-7
Record name Semicarbazide
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Record name Carbamylhydrazine
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Record name Hydrazinecarboxamide
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Record name Semicarbazide
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Record name Semicarbazide
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Record name SEMICARBAZIDE
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Synthesis routes and methods I

Procedure details

Aqueous semicarbazide free base feedstock (523.8 grams) was prepared from 64 percent N2H4 (4.18 moles) and urea (4.17 moles) by the method of Example 1. Ninety-eight percent sulfuric acid (99.8 grams, 0.998 mole) and 90 percent formic acid (510.6 grams, 9.99 moles) were successively added to the aqueous semicarbazide free base. After reflux at 108°-110° C. for four hours, a formic acid/H2O azeotrope was stripped, H2O (160 ml) was added to the concentrate and stripping resumed at 118°-125° C. to give 595 grams of combined distillate. The reaction mixture was cooled to 10° C. and the mother liquor was siphoned (58 grams). Crude 1,2,4-triazol-5-one was recrystallized from H2O (725 ml), the supernatant liquid was siphoned (930 grams), and 200 ml H2O was added for product filtration. Vacuum-drying gave 152.6 grams of 1,2,4-triazol-5-one (1.80 moles, 43.1 percent yield based on N2H4 charged), m.p. 234°-236° C. (Cl-, 0.02 percent).
[Compound]
Name
N2H4
Quantity
4.18 mol
Type
reactant
Reaction Step One
Name
Quantity
4.17 mol
Type
reactant
Reaction Step One
Quantity
99.8 g
Type
reactant
Reaction Step Two
Quantity
510.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
43.1%

Synthesis routes and methods II

Procedure details

Aqueous semicarbazide free base feedstock (523.8 grams) was prepared from 64 percent N2H4 (4.18 moles) and urea (4.17 moles) by the method of Example 1. Thirty-seven percent hydrochloric acid (205.6 grams, 2.08 moles) and 90 percent formic acid (533.3 grams, 10.44 moles) were successively added to the aqueous semicarbazide free base. The mixture was heated to 107°-110° C. for four hours; a formic acid-H2O azeotrope distilled (610.5 grams), followed by H2O addition (160 ml) and resumption of stripping (107 grams). After cooling to 10° C., the mother liquor was siphoned (307 grams). The crude 1,2,4-triazol-5-one was recrystallized from H2O (760 ml). After cooling to 10° C., the supernatant liquid was siphoned (807 grams) and the product was slurried with an additional 210 ml H2O (10° C.), filtered, and vacuum-dried to give 168.5 grams of 1,2,4-triazol-5-one (1.98 moles, 47.4 percent yield based on N2H4 charged), m.p. 236.5°-8° C. (Cl-, 0.22 percent).
[Compound]
Name
N2H4
Quantity
4.18 mol
Type
reactant
Reaction Step One
Name
Quantity
4.17 mol
Type
reactant
Reaction Step One
Quantity
205.6 g
Type
reactant
Reaction Step Two
Quantity
533.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47.4%

Synthesis routes and methods III

Procedure details

reacting an aqueous hydrazine solution with urea at a temperature from about 80° C. to about 130° C. and at a mole ratio of hydrazine to urea from about 0.9:1 to about 1.2:1 to form a reaction mixture comprising semicarbazide, water and alcohol-insoluble by-products;
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

reacting hydrazine hydrate with urea at a temperature from about 100° C. to about 120° C. and at a mole ratio of hydrazine to urea from about 0.95:1 to about 1.1:1 to form a reaction mixture comprising semicarbazide, water and methanol-insoluble by-products;
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Name
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0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
36,000
Citations
J O'Sullivan, M Unzeta, J Healy, MI O'Sullivan… - Neurotoxicology, 2004 - Elsevier
The semicarbazide-sensitive amine oxidases (SSAO) (EC 1.4.3.6) were believed to be detoxifying enzymes, primarily involved in the oxidative deamination of endogenous amines, …
Number of citations: 189 www.sciencedirect.com
HY Peter, S Wright, EH Fan, ZR Lun… - … et Biophysica Acta (BBA …, 2003 - Elsevier
Semicarbazide-sensitive amine oxidase (SSAO) catalyzes the deamination of primary amines. Such deamination has been shown capable of regulating glucose transport in adipose …
Number of citations: 300 www.sciencedirect.com
F Boomsma, UM Bhaggoe… - … et Biophysica Acta (BBA …, 2003 - Elsevier
Semicarbazide-sensitive amine oxidases (SSAO) are widely distributed enzymes, with as yet not fully elucidated functions and roles, present in many tissues but also circulating in …
Number of citations: 136 www.sciencedirect.com
A Becalski, BPY Lau, D Lewis… - Journal of Agricultural …, 2004 - ACS Publications
… if semicarbazide is formed during the baking process from flours containing that additive. The levels of semicarbazide … ( 13 C 15 N 2 -semicarbazide) liquid chromatography electrospray …
Number of citations: 108 pubs.acs.org
CM Stolen, GG Yegutkin, R Kurkijärvi, P Bono… - Circulation …, 2004 - Am Heart Assoc
Semicarbazide-sensitive amine oxidases (SSAO) are enzymes that are capable of deaminating primary amines to produce aldehyde, ammonia, and hydrogen peroxide. This activity …
Number of citations: 169 www.ahajournals.org
M Muthukkumar, T Bhuvaneswari, G Venkatesh… - Journal of Molecular …, 2018 - Elsevier
The (E)‑1‑(3, 5 dibromo benzylidene) semicarbazide (35DBBS) has been synthesized and characterized using Fourier-transform infrared (FT-IR), Fourier transform Raman (FT-Raman), …
Number of citations: 47 www.sciencedirect.com
GO Noonan, TH Begley… - Journal of agricultural and …, 2008 - ACS Publications
… final semicarbazide levels. In this study, a previously developed method for measuring free semicarbazide … to help elucidate semicarbazide formation pathways. The results showed that …
Number of citations: 68 pubs.acs.org
A Becalski, BPY Lau, D Lewis… - Food Additives and …, 2006 - Taylor & Francis
… of semicarbazide were determined by liquid chromatography-tandem mass spectrometry using isotope dilution ( 13 C 15 N 2 -semicarbazide… of free and bound semicarbazide. Levels of …
Number of citations: 51 www.tandfonline.com
J Zhu, J Shen, B Hu, L Yang, C Jiang - Analytical Chemistry, 2021 - ACS Publications
Semicarbazide (SEM) is a widespread carcinogenic and neurotoxic food contaminant, originating from the metabolite of antibiotic nitrofurazone, which is used in aquaculture, or thermal …
Number of citations: 44 pubs.acs.org
MB De la Calle, E Anklam - Analytical and Bioanalytical chemistry, 2005 - Springer
This review provides an overview of the information currently available about the presence of semicarbazide (SEM) in food. Likely sources of SEM in food matrices are summarised and …
Number of citations: 82 link.springer.com

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